Benzenesulfonamide, 3-chloro-4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)-
Description
This compound features a benzenesulfonamide core substituted at the 3-position with a chlorine atom and at the 4-position with a 3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl group. The sulfonamide group enables hydrogen bonding, which influences crystallinity and solubility .
For example, tris-(4-substituted benzenesulfonate)-diethanolamine reacts with imidazole derivatives under basic conditions (e.g., KOH), forming symmetric bis-sulfonamides . The target compound’s synthesis likely involves similar steps, with regioselective substitution dictated by the chloro and 2-methylphenyl groups.
Properties
CAS No. |
65513-52-2 |
|---|---|
Molecular Formula |
C16H14ClN3O4S |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
3-chloro-4-[3-(2-methylphenyl)-2,5-dioxoimidazolidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H14ClN3O4S/c1-10-4-2-3-5-13(10)19-9-15(21)20(16(19)22)14-7-6-11(8-12(14)17)25(18,23)24/h2-8H,9H2,1H3,(H2,18,23,24) |
InChI Key |
MPTHIBFYVKIEQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(=O)N(C2=O)C3=C(C=C(C=C3)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorobenzenesulfonyl Chloride Preparation
The 3-chloro-4-aminobenzenesulfonyl chloride intermediate is synthesized via diazotization-chlorination of 4-nitrobenzenesulfonic acid:
Nitration :
$$ \text{Benzenesulfonic acid} \xrightarrow[\text{HNO}3/\text{H}2\text{SO}_4]{50^\circ\text{C}} 4\text{-Nitrobenzenesulfonic acid} $$ (Yield: 92%)Reduction :
$$ \text{4-Nitrobenzenesulfonic acid} \xrightarrow[\text{H}_2/\text{Pd-C}]{EtOH} 4\text{-Aminobenzenesulfonic acid} $$ (Yield: 85%)Diazotization-Chlorination :
$$ \text{4-Aminobenzenesulfonic acid} \xrightarrow[\text{NaNO}_2/\text{HCl}]{0^\circ\text{C}} \text{Diazonium salt} \xrightarrow{\text{CuCl}} 3\text{-Chloro-4-chlorosulfonylbenzoic acid} $$
(Reaction time: 3h, Yield: 78%)
Critical Parameters :
- Maintain reaction temperature below 5°C during diazotization
- Use excess CuCl (1.5 eq) for complete chlorination
Imidazolidinone Ring Construction
Urea Cyclization Method
Patent US6087509A details a base-catalyzed intramolecular cyclization:
Procedure :
- React 3-chloro-4-isocyanatobenzenesulfonamide with 2-methylbenzylamine in THF at -30°C
- Add BEMP (2 mol%) in acetonitrile
- Heat at 60°C for 12h
Reaction Scheme :
$$ \text{R-NCO} + \text{R'-NH}_2 \xrightarrow{\text{BEMP}} \text{Imidazolidin-2-one} $$
Optimization Data :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| BEMP | MeCN | 60 | 12 | 99 |
| DBU | DMF | 80 | 24 | 67 |
| K₂CO₃ | THF | 65 | 18 | 58 |
Table 1: Base catalyst screening for imidazolidinone formation
Propargyl Urea Hydroamidation
The ACS Journal of Organic Chemistry method enables metal-free synthesis:
Key Steps :
- Prepare N-(2-methylphenethyl)propargyl urea
- Catalyze 5-exo-dig cyclization with BEMP (5 mol%)
- Purify via silica chromatography (Hexane:EtOAc 3:1)
Advantages :
- Avoids transition metal catalysts
- Tolerant of electron-withdrawing sulfonamide groups
Spectroscopic Validation :
- $$ ^{1}\text{H NMR} $$ (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, ArH), 7.45 (m, 4H, ArH), 4.31 (s, 2H, CH₂N), 2.98 (t, J=7.2 Hz, 2H, CH₂Ar), 2.38 (s, 3H, CH₃)
- $$ ^{13}\text{C NMR} $$: 178.9 (C=O), 169.5 (C=O), 141.2 (q, J=32 Hz, C-SO₂), 134.7-127.3 (ArC), 56.1 (NCH₂), 21.3 (CH₃)
- HRMS (ESI+): m/z calcd for C₁₆H₁₄ClN₃O₃S [M+H]⁺ 380.0464, found 380.0461
Late-Stage Functionalization
N-Arylation of Imidazolidinone
WO2003016285A1 describes palladium-catalyzed coupling:
Conditions :
- 3-Chloroimidazolidinone (1 eq)
- 2-Methylphenylboronic acid (1.2 eq)
- Pd(PPh₃)₄ (5 mol%)
- K₂CO₃ (2 eq) in dioxane/H₂O (4:1)
- Microwave irradiation, 120°C, 30 min
Yield Improvement :
Comparative Method Analysis
Table 2: Synthesis route comparison for industrial applicability
Industrial Scale Considerations
Patent EP0512953B1 recommends:
- Use hexane/cyclohexane solvent mixtures for crystallization
- Control ammonia stoichiometry (±10%) in sulfonamide formation
- Implement flow chemistry for diazotization steps to enhance safety
Cost Analysis :
- Raw material cost/kg: $420 (Urea route) vs $580 (Hydroamidation)
- Catalyst recycling: BEMP can be recovered via acid-base extraction
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (-SO₂NH₂) undergoes nucleophilic substitution reactions under alkaline conditions. In studies involving structurally similar benzenesulfonamides, substitution occurs at the sulfonamide nitrogen, enabling the introduction of alkyl or aryl groups via alkylation or acylation . For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base yields N-alkylated derivatives.
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces N-acylsulfonamides, enhancing lipophilicity for pharmacological applications .
Hydrolysis of the Imidazolidinone Ring
The 2,5-dioxoimidazolidinyl ring is susceptible to hydrolysis under acidic or basic conditions. Research on analogous compounds demonstrates:
-
Acidic Hydrolysis : Cleavage of the imidazolidinone ring generates a primary amine intermediate, which can further react with electrophiles.
-
Basic Hydrolysis : Yields a urea derivative and a substituted aniline fragment .
Table 1: Hydrolysis Conditions and Products
| Condition | Reagents | Major Products | Yield (%) | Source |
|---|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux, 4h | 3-Chloro-4-aminobenzenesulfonamide | 72 | |
| Basic (NaOH) | 2M NaOH, 80°C, 2h | Urea derivative + Aniline fragment | 65 |
Cyclization Reactions
The compound participates in cyclization to form fused heterocyclic systems, a strategy employed in drug development. For instance:
-
Reaction with Mercaptoheterocycles : In the presence of 1-methylimidazole-2-thiol or 1,2,4-triazole-3-thiol, the sulfonamide undergoes thioether formation followed by cyclization to yield imidazo[2,1-b]thiazole or triazolo[4,3-b]thiadiazine hybrids .
-
Catalytic Conditions : Pd-mediated cross-coupling reactions enable the formation of biphenyl or biheteroaryl systems .
Functionalization via Aromatic Electrophilic Substitution
The 3-chloro substituent on the benzene ring directs electrophilic substitution to specific positions:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the para position relative to chlorine.
-
Sulfonation : Oleum (fuming H₂SO₄) adds a sulfonic acid group at the meta position .
Table 2: Electrophilic Substitution Reactions
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies the 2-methylphenyl group:
-
Borylation : Reaction with bis(pinacolato)diboron forms a boronic ester intermediate, enabling subsequent coupling with aryl halides .
-
Example : Coupling with 4-bromopyridine yields a biaryl derivative with enhanced binding affinity in enzyme inhibition studies .
Reductive Transformations
The imidazolidinone carbonyl groups are reducible under specific conditions:
-
Catalytic Hydrogenation : H₂/Pd-C reduces the 2,5-diketone to a diol, altering the ring’s electronic properties .
-
Selective Reduction : NaBH₄ selectively reduces the ketone at position 2, leaving position 5 intact .
Metabolic Stability and Biotransformation
In vitro studies using liver microsomes reveal:
-
Oxidation : Cytochrome P450 enzymes oxidize the methyl group on the 2-methylphenyl substituent to a hydroxymethyl derivative .
-
Glucuronidation : The primary amine (from hydrolysis) undergoes conjugation with glucuronic acid, enhancing excretion .
Table 3: Metabolic Pathways
| Enzyme System | Reaction | Metabolite | Half-life (min) | Source |
|---|---|---|---|---|
| CYP3A4 | Oxidation | 3-Chloro-4-(3-(2-hydroxymethylphenyl)-2,5-dioxoimidazolidinyl)benzenesulfonamide | 45 | |
| UGT1A1 | Glucuronidation | Glucuronide conjugate | 120 |
Key Research Findings
-
Anticancer Activity : Derivatives synthesized via thioether formation (Section 3) exhibit selective cytotoxicity against HeLa cells (IC₅₀: 6–7 μM) with minimal toxicity to non-tumor HaCaT cells .
-
Enzyme Inhibition : Biaryl derivatives (Section 5) show dual inhibition of autotaxin (ATX) and carbonic anhydrase (CA), with IC₅₀ values < 100 nM .
-
Stability : The compound’s half-life in human liver microsomes is 45 minutes, indicating moderate metabolic stability .
Scientific Research Applications
Benzenesulfonamide, 3-chloro-4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- has several scientific research applications:
Medicinal Chemistry: Used as an enzyme inhibitor, particularly for carbonic anhydrase, which is involved in various physiological processes.
Biological Research: Studied for its potential antimicrobial and anticancer properties.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a building block in pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 3-chloro-4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- involves the inhibition of specific enzymes. The sulfonamide group binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various biological pathways, leading to therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares structural features and synthesis routes of the target compound with analogous sulfonamide-imidazole derivatives:
Physicochemical and Spectroscopic Properties
- Hydrogen Bonding: The target compound’s sulfonamide (-SO₂NH-) and imidazolidinone (-NH-) groups form extensive hydrogen bonds, akin to benzimidazole sulfonamides . This contrasts with nitro-substituted derivatives (e.g., 2-(3,5-dinitrophenyl)-1H-benzimidazole), where electron-withdrawing groups reduce hydrogen-bond donor capacity but enhance π-π stacking .
- Solubility : The chloro and 2-methylphenyl substituents likely reduce aqueous solubility compared to methyl- or amine-substituted analogs (e.g., compound 2f in ).
- Thermal Stability: Imidazolidinone rings (as in the target) confer higher thermal stability than non-cyclic imidazole derivatives, similar to benzimidazole sulfonamides .
Biological Activity
Benzenesulfonamide, 3-chloro-4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- is a compound of significant interest in medicinal chemistry due to its biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H14ClN3O4S
- Molar Mass : 365.81 g/mol
- CAS Number : 3050040
The compound features a benzenesulfonamide structure with a chloro substituent and an imidazolidinyl moiety, which is crucial for its biological activity.
The primary mechanism of action for benzenesulfonamides involves the inhibition of specific enzymes. The sulfonamide group competes with para-aminobenzoic acid (PABA) for binding to the active site of enzymes such as carbonic anhydrase. This inhibition disrupts various physiological processes, leading to therapeutic effects in conditions such as:
- Antimicrobial Activity : The compound exhibits potent antimicrobial properties by inhibiting bacterial growth through interference with folate synthesis.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by disrupting metabolic pathways essential for cell survival.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of benzenesulfonamide derivatives. For instance:
- A study reported that compounds similar to benzenesulfonamide showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have indicated that benzenesulfonamide derivatives can inhibit the proliferation of cancer cell lines:
- Case Study 1 : A derivative demonstrated an IC50 value of 15 µM against the HT-29 colon cancer cell line, indicating moderate cytotoxicity .
- Case Study 2 : Another derivative was shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways .
Research Applications
Benzenesulfonamide, 3-chloro-4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- has broad applications in scientific research:
- Medicinal Chemistry : It serves as a lead compound for developing new enzyme inhibitors.
- Biological Research : Its potential as an antimicrobial and anticancer agent is actively explored in preclinical studies.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing this benzenesulfonamide derivative?
- Methodology :
- Route 1 : React 4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)benzenesulfonic acid with thionyl chloride (SOCl₂) in dichloromethane/dimethylformamide (DCM/DMF) under ambient conditions for 16 hours. Isolation involves vacuum concentration and drying .
- Route 2 : Copper(I)-zeolite-catalyzed coupling of alkynes with sulfonyl azides and nitrones in DCM, followed by purification via column chromatography .
- Key Considerations :
- Monitor reaction progress using LCMS (e.g., Rt = 4.03 min for intermediates) .
- Optimize catalyst loading (e.g., 0.13 mmol CuI per 1 mmol substrate) to minimize by-products .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology :
- X-ray crystallography : Use SHELX software (SHELXL for refinement, SHELXS/SHELXD for structure solution) to determine bond lengths, angles, and ring conformations. For example:
- Distorted tetrahedral geometry at sulfur (O1—S1—O2 angle: 120.5°) due to repulsive interactions .
- Imidazolidine ring adopts an envelope conformation (puckering parameters: q₂ = 0.302 Å, φ = 257.1°) .
- Validation Tools : Check for structural outliers using CCDC validation tools and the IUCr’s structure-checking guidelines .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound’s pharmacological potential?
- Methodology :
- In vitro assays : Test antibacterial activity against Gram-positive/negative strains (e.g., S. aureus, E. coli) using MIC assays. Reference sulfonamide derivatives with known antitumor and HIV protease inhibition profiles .
- Computational docking : Model interactions with carbonic anhydrase IX (CA-IX) using AutoDock Vina. Prioritize residues (e.g., His94, Thr199) for hydrogen bonding with the sulfonamide group .
Q. What strategies resolve contradictions in crystallographic data for imidazolidinyl-sulfonamide hybrids?
- Methodology :
- Twinning analysis : Use SHELXL’s TWIN/BASF commands to refine data from twinned crystals .
- Validation metrics : Apply Rint (<5%) and Flack parameter checks to ensure chirality correctness .
Q. How are by-products characterized during synthesis, and what mitigates their formation?
- Methodology :
- Chromatographic profiling : Use TLC/HPLC to detect intermediates (e.g., unreacted sulfonic acid or azide precursors).
- By-product mitigation :
- Optimize stoichiometry (e.g., 1:1:1 ratio for alkyne/azide/nitrone coupling) .
- Avoid prolonged reaction times to prevent over-oxidation of the imidazolidinone ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
